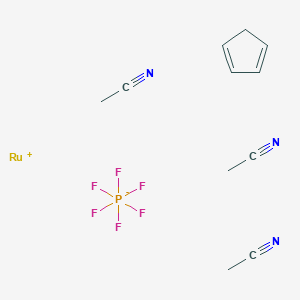

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, abbreviated as [CpRu(NCMe)3]PF6, is an organoruthenium compound . It is a yellow-brown solid that is soluble in polar organic solvents . This compound is a salt consisting of the hexafluorophosphate anion and the cation [CpRu(NCMe)3]+ .

Synthesis Analysis

The synthesis of this compound involves two steps from the (benzene)ruthenium dichloride dimer. The first step involves the installation of the Cp− group using cyclopentadienylthallium . The second step involves the photochemical displacement of the benzene ligand, which is replaced by three equivalents of acetonitrile (MeCN) .Molecular Structure Analysis

The molecular formula of this compound is C11H14F6N3PRu, and it has a molecular weight of 434.28 . The cyclopentadienyl ligand (Cp) is bonded in an η5 manner to the Ru(II) center .Chemical Reactions Analysis

This compound is a catalyst and is used in various organic reactions . It catalyzes the reaction of diynes with aldehydes and N,N-dimethylformamide . It also enables C-C bond formation and promotes cycloadditions .Physical And Chemical Properties Analysis

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is a solid at 20°C . It should be stored at a temperature between 0-10°C under inert gas . It is air sensitive and heat sensitive .Wissenschaftliche Forschungsanwendungen

-

Claisen Rearrangement of Unactivated Allyl Vinyl Ethers

- Field : Organic Chemistry

- Application : This compound is used as a catalyst for the Claisen rearrangement of unactivated allyl vinyl ethers .

- Method : The Claisen rearrangement takes place through a six-membered, cyclic transition state involving the concerted movement of six bonding electrons .

- Results : The results or outcomes of this application are not specified in the sources I found .

-

Coupling of Allene with Activated Olefins

- Field : Organic Chemistry

- Application : This compound is used as a catalyst for the coupling of allene with activated olefins to form 1,3-diene .

- Method : The exact method of application is not specified in the sources I found .

- Results : The results or outcomes of this application are not specified in the sources I found .

-

Dimerization of Propargyl Alcohols

- Field : Organic Chemistry

- Application : This compound is used as a catalyst for the dimerization of propargyl alcohols .

- Method : The exact method of application is not specified in the sources I found .

- Results : The results or outcomes of this application are not specified in the sources I found .

-

Trost’s Ruthenium-Catalyzed Ene-Yne Cross-Coupling Reaction

- Field : Organic Chemistry

- Application : This compound is used as a catalyst in the Trost’s ruthenium-catalyzed ene-yne cross-coupling reaction .

- Method : The exact method of application is not specified in the sources I found .

- Results : The results or outcomes of this application are not specified in the sources I found .

-

Asymmetric Cyclization of ω-Hydroxy Allyl Alcohols

- Field : Organic Chemistry

- Application : This compound is used as a catalyst for asymmetric cyclization of ω-hydroxy allyl alcohols to give α-alkenyl cyclic ethers .

- Method : The exact method of application is not specified in the sources I found .

- Results : The results or outcomes of this application are not specified in the sources I found .

-

Coupling of Allene with Activated Olefins

- Field : Organic Chemistry

- Application : This compound is used as a catalyst for the coupling of allene with activated olefins to form 1,3-diene .

- Method : The exact method of application is not specified in the sources I found .

- Results : The results or outcomes of this application are not specified in the sources I found .

-

Dimerization of Propargyl Alcohols

- Field : Organic Chemistry

- Application : This compound is used as a catalyst for the dimerization of propargyl alcohols .

- Method : The exact method of application is not specified in the sources I found .

- Results : The results or outcomes of this application are not specified in the sources I found .

-

Trost’s Ruthenium-Catalyzed Ene-Yne Cross-Coupling Reaction

- Field : Organic Chemistry

- Application : This compound is used as a catalyst in the Trost’s ruthenium-catalyzed ene-yne cross-coupling reaction .

- Method : The exact method of application is not specified in the sources I found .

- Results : The results or outcomes of this application are not specified in the sources I found .

-

Asymmetric Cyclization of ω-Hydroxy Allyl Alcohols

- Field : Organic Chemistry

- Application : This compound is used as a catalyst for asymmetric cyclization of ω-hydroxy allyl alcohols to give α-alkenyl cyclic ethers .

- Method : The exact method of application is not specified in the sources I found .

- Results : The results or outcomes of this application are not specified in the sources I found .

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Eigenschaften

InChI |

InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-5H;3*1H3;;/q;;;;-1;+1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQVFVSAQOQXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC#N.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6N3PRu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate | |

CAS RN |

80049-61-2 |

Source

|

| Record name | Tris(acetonitrile)cyclopentadienylruthenium(II) Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,4-Dimethoxyphenyl)ethyl][(4-fluoro-3-methylphenyl)sulfonyl]amine](/img/structure/B2769077.png)

![5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2769082.png)

![4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2769084.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2769085.png)